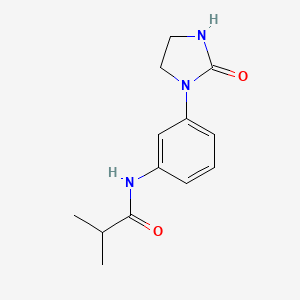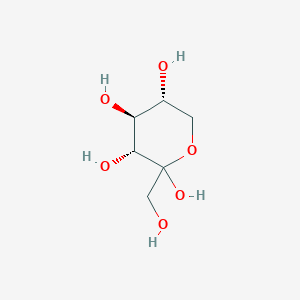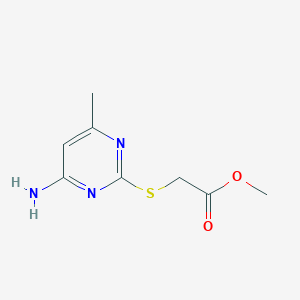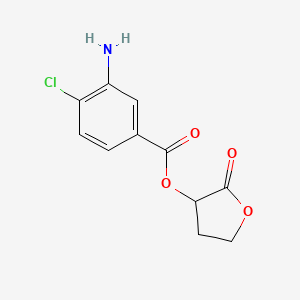![molecular formula C10H18ClNO2 B14901847 Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)
Spiro[3.3]heptan-2-yl L-alaninate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[33]heptan-2-yl L-alaninate hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.3]heptan-2-yl L-alaninate hydrochloride typically involves the reaction of spiro[3.3]heptan-2-amine with L-alanine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and purification systems to ensure consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[3.3]heptan-2-yl L-alaninate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[3.3]heptan-2-one derivatives, while reduction may produce spiro[3.3]heptan-2-yl alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro[3.3]heptan-2-yl L-alaninate hydrochloride is used as a building block for the synthesis of more complex spiro compounds. Its unique structure makes it valuable for studying spirocyclic frameworks and their reactivity.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its spirocyclic structure may interact with biological targets in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of Spiro[3.3]heptan-2-yl L-alaninate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[3.3]heptan-2-amine hydrochloride
- {Spiro[3.3]heptan-2-yl}methanamine hydrochloride
- 6-(aminomethyl)spiro[3.3]heptan-2-ol hydrochloride
Uniqueness
Spiro[3.3]heptan-2-yl L-alaninate hydrochloride is unique due to its combination of the spiro[3.3]heptane framework with the L-alanine moiety. This combination imparts specific properties that may not be present in other similar compounds, such as enhanced biological activity or stability.
Propriétés
Formule moléculaire |
C10H18ClNO2 |
|---|---|
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
spiro[3.3]heptan-2-yl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-7(11)9(12)13-8-5-10(6-8)3-2-4-10;/h7-8H,2-6,11H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
FZPTXFCSAIMAMI-FJXQXJEOSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC1CC2(C1)CCC2)N.Cl |
SMILES canonique |
CC(C(=O)OC1CC2(C1)CCC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


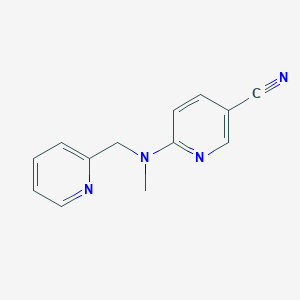

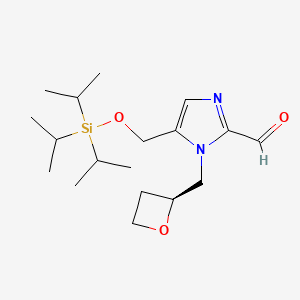
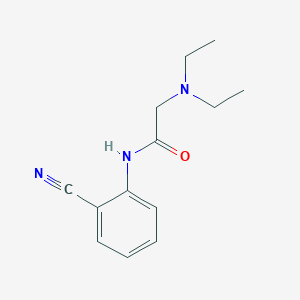
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
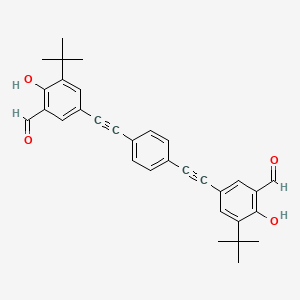
![Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901804.png)
![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)


